molecular formula C21H20Cl2N4O4S B12342610 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B12342610
M. Wt: 495.4 g/mol
InChI Key: OHGQGNFZRXZGDN-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a dichlorophenyl group, an oxadiazole ring, and a sulfonylbenzamide moiety, contributes to its wide range of applications in scientific research.

Preparation Methods

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorophenyl group is introduced through a substitution reaction, and the sulfonylbenzamide moiety is attached via sulfonylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, while the sulfonylbenzamide moiety contributes to its binding affinity to target molecules. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide can be compared to other oxadiazole derivatives, such as:

Properties

Molecular Formula

C21H20Cl2N4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C21H20Cl2N4O4S/c1-13-3-2-10-27(12-13)32(29,30)16-7-4-14(5-8-16)19(28)24-21-26-25-20(31-21)17-11-15(22)6-9-18(17)23/h4-9,11,13H,2-3,10,12H2,1H3,(H,24,26,28)

InChI Key

OHGQGNFZRXZGDN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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